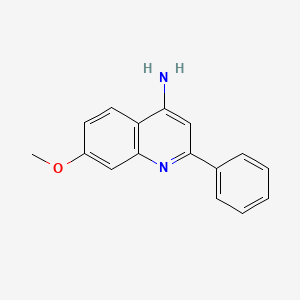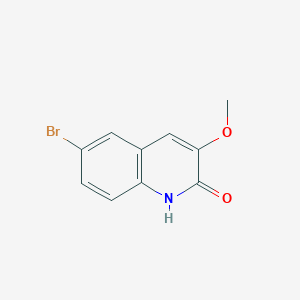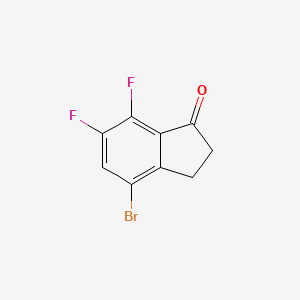![molecular formula C15H10FNS B11863155 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 21243-27-6](/img/structure/B11863155.png)
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is a heterocyclic compound that features a unique fusion of indole and thiochromene structures with a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated indole derivatives. For example, the reaction of 5-fluoro-2-nitroaniline with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom at the 3-position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole exerts its effects is not fully understood. its interactions with molecular targets likely involve the indole and thiochromene moieties. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: Shares the fluorine substitution but lacks the thiochromene moiety.
6,11-Dihydrothiochromeno[4,3-b]indole: Similar structure but without the fluorine atom.
Fluorinated Indoles: A broader class of compounds with varying positions of fluorine substitution.
Uniqueness
3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to the combination of fluorine substitution and the fused indole-thiochromene structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
21243-27-6 |
|---|---|
Molecular Formula |
C15H10FNS |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-fluoro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10FNS/c16-9-5-6-11-14(7-9)18-8-12-10-3-1-2-4-13(10)17-15(11)12/h1-7,17H,8H2 |
InChI Key |
WWVKJWRENWWMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(S1)C=C(C=C3)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)




![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)




